Methyl 4-oxobutyrate

Description

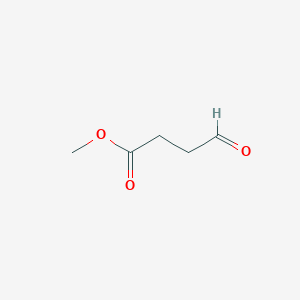

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLZVZNAPRCRXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160736 | |

| Record name | Methyl 4-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-19-5 | |

| Record name | Methyl 4-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-oxobutyrate

Executive Summary

Methyl 4-oxobutyrate, also known as methyl succinyl-semialdehyde, is a bifunctional organic compound featuring both an ester and an aldehyde group. This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the construction of complex molecular architectures, including alkaloids and other active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of this compound, covering its fundamental chemical and physical properties, detailed spectroscopic profile for characterization, common synthetic methodologies, significant applications in drug development, and essential safety and handling protocols. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights to facilitate its effective use in a laboratory and industrial setting.

Introduction: The Versatility of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic value of a molecule is often determined by its functional group diversity and reactivity. This compound (CAS No. 13865-19-5) stands out as a prime example of a versatile synthon.[1][2] Its structure, incorporating a terminal aldehyde and a methyl ester, allows for a wide array of chemical transformations. The aldehyde group is amenable to nucleophilic additions, reductions, and oxidations, while the ester functionality can undergo hydrolysis, amidation, and reduction. This dual reactivity enables chemists to employ it in various synthetic strategies, such as the stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids.[3]

This guide delves into the core scientific principles and practical applications of this compound. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential as a precursor to industrially significant compounds like γ-butyrolactone and 1,4-butanediol.[4]

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, process scale-up, and safety assessments. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13865-19-5 | [1][2][5] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [1][5] |

| IUPAC Name | methyl 4-oxobutanoate | [2] |

| Synonyms | Methyl 4-oxobutanoate, β-(Methoxycarbonyl)propionaldehyde, 3-Formylpropionic acid methyl ester | [1][5] |

| Appearance | Colorless oil with a fruity odor | [3] |

| Boiling Point | 187-188 °C (lit.) | [5] |

| Density | 1.109 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.424 (lit.) | [5] |

| Solubility | Highly soluble in water, ethanol, and other polar solvents; limited solubility in non-polar solvents. | [3] |

| Flash Point | 86.1 °C (187.0 °F) | [5] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is a cornerstone of chemical research. The following section outlines the expected spectroscopic data for this compound, which is essential for its identification and purity assessment.

¹H NMR Spectroscopy

In a proton NMR spectrum (solvent: CDCl₃), the following signals are characteristic of the this compound structure:

-

~9.8 ppm (t, 1H): A triplet corresponding to the aldehydic proton (-CHO), split by the adjacent methylene group.

-

~3.7 ppm (s, 3H): A singlet for the methyl ester protons (-OCH₃).

-

~2.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the aldehyde (C2-H₂).

-

~2.6 ppm (t, 2H): A triplet for the methylene protons adjacent to the ester carbonyl group (C3-H₂).

The integration of these peaks (1:3:2:2) and their respective splitting patterns provide a clear fingerprint for the molecule's proton environment.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule:

-

~201 ppm: The aldehydic carbonyl carbon (-CHO).

-

~173 ppm: The ester carbonyl carbon (-C(O)O-).

-

~52 ppm: The methyl ester carbon (-OCH₃).

-

~40 ppm: The methylene carbon adjacent to the aldehyde (C2).

-

~28 ppm: The methylene carbon adjacent to the ester carbonyl (C3).

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present. The spectrum of this compound will show two prominent carbonyl stretching bands:

-

~1740 cm⁻¹: A strong absorption corresponding to the C=O stretch of the ester.

-

~1725 cm⁻¹: A strong absorption for the C=O stretch of the aldehyde.

-

~2820 and ~2720 cm⁻¹: Two weaker bands characteristic of the C-H stretch of the aldehyde.

-

~1200-1100 cm⁻¹: A strong C-O stretching band associated with the ester group.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and economic feasibility.

Catalytic Carbonylation of Acrolein

A notable industrial process involves the reaction of acrolein, carbon monoxide, and methanol in the presence of a specialized catalyst system.[4] This method can produce this compound and its methanol addition products.[4]

-

Reactants: Acrolein, Carbon Monoxide (CO), Methanol (CH₃OH).

-

Catalyst System: A Group VIII metal component, typically palladium-based, a hydrogen halide, and an arylarsine co-promoter.[4]

-

Conditions: The reaction is typically carried out at elevated temperatures (90-135 °C) and pressures (1350-3500 psi).[4]

-

Significance: This process is valuable for producing key industrial intermediates. The resulting this compound can be further hydrogenated to yield γ-butyrolactone or 1,4-butanediol.[4]

Caption: Role as a versatile synthetic intermediate.

Intermediate for Industrial Chemicals

As previously mentioned, this compound is a direct precursor to γ-butyrolactone (GBL) and 1,4-butanediol (BDO), two high-volume industrial chemicals with widespread applications as solvents and in polymer production. [4]

Component of Natural Products

The methyl 4-oxobutanoate framework has been identified as a structural unit in various natural products isolated from fungi and marine algae. [6]Some of these natural compounds have shown interesting biological activities, including radical scavenging and cholinesterase inhibition, suggesting potential therapeutic relevance. [6]

Safety and Handling

While this compound is a valuable reagent, proper safety protocols must be strictly followed to minimize risks.

Hazard Identification

-

GHS Classification: It is classified as causing skin irritation (H315) and serious eye irritation (H319). [2][5]Some data also suggests it may cause respiratory irritation (H335). [2]* Signal Word: Warning. [2][5]* Physical Hazards: It is a combustible liquid. [5]Vapors may form explosive mixtures with air.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [3]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [3]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended storage temperature: 2-8°C). [5]Keep away from heat, sparks, and open flames.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [3]If irritation persists, seek medical advice.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Caption: Safety decision workflow for handling.

Conclusion

This compound is a cornerstone intermediate with significant utility in both academic research and industrial applications. Its dual functionality as an aldehyde and an ester provides a gateway to a vast array of complex molecules, most notably in the synthesis of pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, is essential for leveraging this versatile building block to its fullest potential. As synthetic methodologies continue to advance, the importance of this compound as a key synthon in the development of novel compounds is poised to grow.

References

- Methyl 4-oxobutyr

- Process for the preparation of this compound and its methanol addition products. (1991).

- This compound.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. This compound | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. US5072005A - Process for the preparation of this compound and its methanol addition products - Google Patents [patents.google.com]

- 5. Methyl 4-oxobutanoate 90 13865-19-5 [sigmaaldrich.com]

- 6. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

Physicochemical properties of methyl 4-oxobutanoate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-oxobutanoate

Introduction

Methyl 4-oxobutanoate (CAS No: 13865-19-5), also known as β-(Methoxycarbonyl)propionaldehyde, is a bifunctional organic compound featuring both a methyl ester and an aldehyde functional group.[1] Its molecular formula is C₅H₈O₃, with a molecular weight of 116.12 g/mol .[2][3] This unique structure makes it a highly versatile and valuable building block in synthetic organic chemistry.[4] As a colorless oil with a characteristic fruity odor, it serves as a crucial intermediate in the synthesis of a wide array of complex molecules, from pharmaceutical agents to fine chemicals.[5] Its dual reactivity allows for selective transformations, making it an indispensable tool for researchers and drug development professionals in the construction of novel molecular architectures, including heterocyclic systems and neurologically active compounds like GABA (γ-aminobutyric acid) analogs.[4][5]

Physicochemical and General Properties

The fundamental physical and chemical characteristics of a compound are critical for its application in experimental settings. The properties of methyl 4-oxobutanoate are well-documented, providing a solid foundation for its use in synthesis and analysis.

| Property | Value | Source(s) |

| IUPAC Name | methyl 4-oxobutanoate | [2][4] |

| Synonyms | Methyl 4-oxobutyrate, 3-Formylpropionic acid methyl ester | [1][2] |

| CAS Number | 13865-19-5 | [2][3] |

| Molecular Formula | C₅H₈O₃ | [2][3] |

| Molecular Weight | 116.12 g/mol | [2][3] |

| Appearance | Colorless to off-white liquid/oil | [3][5] |

| Odor | Pleasant, fruity | [5] |

| Density | 1.109 g/mL at 25 °C | [6][7] |

| Boiling Point | 187-188 °C | [6][7] |

| Refractive Index | n20/D 1.424 | [7] |

| Flash Point | 86.1 °C (187.0 °F) | [1][8] |

Solubility Profile

The solubility of methyl 4-oxobutanoate is dictated by the presence of polar functional groups (ester and aldehyde) and a short hydrocarbon chain. This duality in its structure results in broad miscibility with many common laboratory solvents.

The principle of "like dissolves like" is a reliable predictor of miscibility.[9] As a polar molecule, methyl 4-oxobutanoate is highly soluble in polar solvents.[5] Its polarity allows it to readily form homogenous solutions with other polar liquids.[9]

| Solvent | Solubility/Miscibility | Source(s) |

| Water | Highly soluble | [5] |

| Ethanol | Highly soluble | [5] |

| Methanol | Slightly Soluble | [7] |

| Chloroform | Slightly Soluble | [7] |

| Other Polar Solvents | Highly soluble | [5] |

| Non-polar Solvents | Limited solubility | [5] |

Stability and Storage

Proper storage is crucial to maintain the integrity of methyl 4-oxobutanoate. It is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources.[10] For long-term stability, it is recommended to store the compound at 2-8°C.[7] Some suppliers recommend storage at -20°C under an inert nitrogen atmosphere for maximum shelf life.[3][11] The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents.[12]

Chemical Reactivity and Synthetic Utility

The synthetic value of methyl 4-oxobutanoate stems from the orthogonal reactivity of its aldehyde and ester moieties. This allows for a stepwise and controlled functionalization, making it a key precursor in multi-step syntheses.

-

Aldehyde Reactivity : The aldehyde group is susceptible to nucleophilic attack, participating in reactions such as Grignard additions, Wittig reactions, and reductive amination.[4]

-

Ester Reactivity : The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or participate in Claisen-type condensation reactions.[4][5]

This dual functionality is leveraged in the synthesis of various important molecular classes. For instance, it is a starting material for producing piperidine alkaloids like (-)-deoxoprosophylline and 1-hydroxymethylpyrrolizidine alkaloids.[1][5][13] Its role in stereodivergent self-Mannich reactions has been pivotal in the asymmetric synthesis of alkaloids such as (+)-isoretronecanol and (+)-laburnine.[1][5]

Sources

- 1. Methyl 4-oxobutanoate 90 13865-19-5 [sigmaaldrich.com]

- 2. This compound | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. methyl 4-oxobutanoate [stenutz.eu]

- 7. Methyl 4-oxobutanoate | 13865-19-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Solvent Miscibility Table [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 13865-19-5|Methyl 4-oxobutanoate|BLD Pharm [bldpharm.com]

- 12. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

A Senior Application Scientist’s Guide to the Solubility of Methyl 4-Oxobutyrate in Organic Solvents

Abstract

Methyl 4-oxobutyrate (CAS 13865-19-5) is a bifunctional molecule featuring both an ester and an aldehyde group, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceutical compounds.[1][2] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, offers a qualitative solubility profile based on these principles, and presents an authoritative, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's behavior in solution.

Physicochemical Properties & Governing Solubility Principles

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. For this compound (C₅H₈O₃), the key structural features are the methyl ester and the terminal aldehyde functionalities.[1][3]

-

Molecular Structure and Polarity: The presence of two oxygen atoms in the ester group and one in the aldehyde group creates significant bond polarization, rendering this compound a distinctly polar molecule. The carbonyl carbons carry partial positive charges, and the oxygen atoms carry partial negative charges, leading to strong dipole-dipole interactions.

-

Hydrogen Bonding Capability: The oxygen atoms of both the ester and aldehyde groups can act as hydrogen-bond acceptors.[4] However, the molecule lacks any acidic protons and therefore cannot act as a hydrogen-bond donor. This distinction is critical for understanding its high affinity for protic solvents (e.g., alcohols) which can donate a hydrogen bond.

-

The "Like Dissolves Like" Paradigm: This principle is the cornerstone of solubility prediction. Polar solutes, like this compound, will exhibit higher solubility in polar solvents with which they can form strong intermolecular interactions (dipole-dipole, hydrogen bonding). Conversely, they will have limited solubility in nonpolar solvents where the primary interactions are weak van der Waals forces.

The following diagram illustrates the potential intermolecular forces between this compound and representative solvent classes.

Caption: Key intermolecular forces between the solute and different solvent types.

Qualitative Solubility Profile

While specific quantitative data for this compound is not widely published, a reliable qualitative profile can be constructed based on its physicochemical properties.[1][5] This compound is a colorless oil, which often suggests miscibility with many common organic solvents.[1][5]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale for Interaction |

| Polar Protic | Water, Ethanol, Methanol | High / Miscible | Strong dipole-dipole interactions and hydrogen bonding (solvent is H-bond donor, solute is acceptor).[1] |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO) | High / Miscible | Strong dipole-dipole interactions between the polar solute and solvent. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Limited / Low | Mismatch in polarity leads to weak solute-solvent interactions (van der Waals forces) compared to the strong cohesive forces of the polar solute.[1] |

Authoritative Protocol: Quantitative Solubility Determination via the Isothermal Shake-Flask Method

For applications requiring precise concentration data, the solubility must be determined empirically. The isothermal equilibrium or "shake-flask" method is the industry-standard approach, providing highly reliable and reproducible results.[6][7][8] The following protocol is a self-validating system designed for accuracy.

Objective & Scope

This protocol outlines the steps for determining the equilibrium solubility of this compound in a given organic solvent at a controlled temperature. It is applicable for generating precise solubility data for use in process chemistry, formulation, and regulatory filings.[6]

Required Materials & Equipment

-

Test Compound: this compound (verify purity via CoA; note potential impurities like 4-oxobutanoic acid).[3]

-

Solvents: HPLC-grade or equivalent purity.

-

Equipment:

-

Analytical balance (4-decimal place).

-

Glass vials with PTFE-lined screw caps.

-

Calibrated positive displacement pipettes.

-

Centrifuge with temperature control.

-

Syringe filters (e.g., 0.22 µm PTFE, ensure solvent compatibility).

-

Validated analytical system for quantification (e.g., HPLC-UV, GC-FID).[10]

-

Class A volumetric flasks and glassware.

-

Experimental Workflow

The following diagram outlines the critical steps of the shake-flask method.

Caption: Step-by-step experimental workflow for solubility determination.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a vial containing a precisely known volume or mass of the chosen solvent. The excess solid is crucial to ensure that equilibrium is established with a saturated solution.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for standard conditions or 37 °C for physiological relevance) and agitation speed.[7] The agitation should be vigorous enough to keep the solid suspended but not so high as to create a vortex.[7] Allow the system to equilibrate for a sufficient period, typically 24 to 48 hours.

-

Expert Insight: To rigorously validate that equilibrium has been reached, prepare multiple parallel samples and analyze them at different time points (e.g., 24h, 36h, 48h). The concentration should plateau when equilibrium is achieved.[7]

-

-

Phase Separation: After incubation, separate the undissolved solid from the saturated solution. Centrifugation at the same controlled temperature is the preferred method to avoid temperature-induced changes in solubility.

-

Sampling and Filtration: Carefully withdraw a known aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

-

Trustworthiness Check: The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected sample is representative.

-

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of a pre-calibrated analytical method, such as HPLC or GC.[10]

-

Calculation: Using the measured concentration from the analytical instrument and the known dilution factor, calculate the original concentration of the saturated solution. Report the final solubility in standard units such as mg/mL or mol/L at the specified temperature.

Safety & Handling

As a responsible scientist, proper handling of this compound is essential.

-

Hazards: The compound is known to cause skin and eye irritation.[1][11] Some data suggests it may also cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[1][12]

-

Handling: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[1] Avoid contact with skin and eyes. In case of exposure, wash the affected area thoroughly with soap and water.[1]

-

Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, with recommended temperatures between 2-8°C.[3]

Conclusion

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 83779. [Link]

- The Good Scents Company. (n.d.). This compound.

- ResearchGate. (2024, November).

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. [Link]

- ChemSynthesis. (2025, May 20).

- Scribd. (n.d.).

- World Health Organization. (2018, July 2).

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?. [Link]

- SIELC Technologies. (2018, May 16).

Sources

- 1. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Methyl 4-oxobutanoate | 13865-19-5 [chemicalbook.com]

- 3. 乙酰乙酸甲酯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. This compound | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

A Senior Application Scientist's Guide to Methyl 4-Oxobutyrate: Commercial Sourcing, Purity Analysis, and Synthetic Utility

Foreword: The Unassuming Importance of a C5 Building Block

In the landscape of organic synthesis and drug development, progress is often dictated by the reliability and quality of foundational chemical scaffolds. Methyl 4-oxobutyrate (CAS No. 13865-19-5), a bifunctional molecule containing both an ester and an aldehyde, is a quintessential example of such a critical building block.[1][2] Its utility spans from the synthesis of complex natural products to the development of novel pharmaceutical intermediates.[2][3] For the medicinal chemist or process development scientist, a thorough understanding of this reagent's commercial landscape, purity profile, and analytical characterization is not merely academic—it is a prerequisite for reproducible, high-fidelity research.

This guide provides an in-depth technical overview of this compound, designed for the practicing scientist. We will move beyond a simple cataloging of facts to explore the causality behind purity issues, the logic of analytical method selection, and the practical implications of its use in the laboratory.

Section 1: Commercial Availability and Sourcing

This compound is readily available from a multitude of chemical suppliers, though typically for research and development purposes rather than large-scale GMP manufacturing.[4] The purity of commercially available lots can vary, which necessitates careful supplier selection and in-house quality control.

Representative Commercial Suppliers and Purity Grades

The following table summarizes offerings from several major chemical vendors. It is important to note that stated purity levels are based on a specific analytical technique (e.g., GC, NMR) and may not capture all potential impurities.

| Supplier | Product Name | CAS Number | Stated Purity | Typical Use |

| Sigma-Aldrich (Merck) | This compound | 13865-19-5 | 90% | Experimental / Research |

| BOC Sciences | Methyl 4-oxobutanoate | 13865-19-5 | 95% | Experimental / Research |

| Santa Cruz Biotechnology | This compound | 13865-19-5 | ≥90% | Experimental / Research |

| Tokyo Chemical Industry (TCI) | Methyl 4-Oxobutanoate | 13865-19-5 | >95.0% (GC) | Research / Synthesis |

| Thermo Fisher Scientific | Methyl 4-oxobutanoate | 13865-19-5 | 95% | Research / Synthesis |

Data compiled from publicly available supplier information.[4]

Key Sourcing Considerations

-

Purity vs. Cost: Higher purity grades command a premium. For initial route scouting or non-critical applications, a technical grade (e.g., 90%) may be sufficient. For late-stage development or synthesis of analytical standards, investing in the highest available purity is crucial.

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document provides critical information on the analytical method used for purity determination (e.g., GC area %, qNMR) and the levels of known impurities.

-

Potential Impurities: The most common impurities often stem from the synthetic route. Understanding the manufacturing process provides insight into what to look for during analytical characterization.

Section 2: Synthesis Routes and Consequent Impurity Profiles

The purity of this compound is intrinsically linked to its method of synthesis. A prevalent industrial method involves the palladium-catalyzed reaction of acrolein, carbon monoxide, and methanol.[5]

This process, while efficient, can lead to characteristic byproducts. The aldehyde functionality of the product can react further with the methanol solvent/reagent, especially under acidic conditions, to form methyl 4,4-dimethoxybutyrate (the dimethyl acetal).[5] Intramolecular cyclization can also occur, yielding γ-methoxy-γ-butyrolactone .[5] These are often the most significant process-related impurities found in commercial batches. Other potential impurities include unreacted starting materials and solvents used during workup and purification.

Section 3: A Framework for Analytical Characterization and Purity Validation

Ensuring the fitness-for-purpose of this compound requires a multi-pronged analytical approach. No single technique provides a complete picture; instead, they offer complementary information for a comprehensive purity assessment.

Comparative Overview of Key Analytical Methods

The choice of method depends on the specific question being asked, from structural confirmation to the precise quantification of trace impurities.

| Technique | Principle | Strengths | Limitations |

| HPLC | Partitioning between liquid mobile and solid stationary phases.[6] | High resolution for non-volatile impurities; versatile; non-destructive.[6] | Requires a UV chromophore for sensitive detection; keto-enol tautomerism can complicate chromatography.[6] |

| GC-MS | Partitioning between gaseous mobile and liquid/solid stationary phases, with mass spec detection.[7] | Excellent for volatile impurities and starting materials; provides mass for peak identification. | Not suitable for non-volatile or thermally labile impurities; requires derivatization for some compounds. |

| qNMR | Signal integration relative to a certified internal standard.[7] | Provides absolute purity (assay) without a specific reference standard of the analyte; highly structurally informative. | Lower sensitivity than chromatographic methods for trace impurities; requires a high-field instrument and careful experimental setup. |

| FTIR | Absorption of infrared radiation by molecular vibrations.[8] | Rapid confirmation of key functional groups (C=O aldehyde, C=O ester). | Provides little to no information on minor impurities; not quantitative. |

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for assessing purity and separating non-volatile impurities.

-

Instrumentation & Columns:

-

HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Mobile Phase & Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30 °C.

-

-

Sample Preparation:

-

Accurately prepare a sample solution of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

-

-

Analysis & Data Processing:

-

Inject 10 µL of the sample solution.

-

Record the chromatogram.

-

Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.[6]

-

Protocol: Quantitative Purity Assay by ¹H NMR (qNMR)

This protocol provides a method for determining the absolute mass purity of a sample.

-

Instrumentation & Materials:

-

NMR Spectrometer (≥400 MHz).

-

Certified Internal Standard (IS) with known purity (e.g., maleic acid, dimethyl sulfone). The IS must have signals that do not overlap with the analyte.

-

Deuterated solvent (e.g., DMSO-d₆).

-

-

Sample Preparation:

-

Accurately weigh ~15 mg of the this compound sample into a clean vial.

-

Accurately weigh ~10 mg of the internal standard into the same vial.

-

Dissolve the mixture in ~0.7 mL of the deuterated solvent and transfer to an NMR tube.

-

-

Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., D1 = 30 seconds) to ensure full signal relaxation for accurate integration.

-

-

Data Processing & Calculation:

-

Integrate a well-resolved signal for this compound (e.g., the methyl ester singlet at ~3.6 ppm) and a signal for the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, PurityIS = Purity of the internal standard.[7]

-

Section 4: Applications in Drug Discovery and Development

The value of this compound lies in its synthetic versatility. The aldehyde can be used in reactions like reductive aminations, Wittig reactions, and aldol condensations, while the ester provides a handle for hydrolysis, amidation, or reduction.

Role as a Key Synthetic Intermediate

This compound serves as a starting material for a variety of heterocyclic scaffolds and complex molecules.

-

Pyrrolizidine Alkaloids: It is used in stereodivergent strategies for the asymmetric synthesis of (+)- and (-)-isoretronecanol.[2]

-

Piperidine Alkaloids: The molecule is a precursor for the asymmetric synthesis of (-)-deoxoprosophylline.[3]

-

Chiral Lactams: Through Cu(I)-catalyzed enantioselective addition of nitromethane followed by reduction and cyclization, it can be converted to (S)-5-hydroxypiperidin-2-one, a valuable chiral intermediate.[2]

The "Magic Methyl" Precursor

Beyond its role as a carbon skeleton, the ester functionality makes this compound a precursor for introducing methyl groups into larger molecules. The strategic placement of a methyl group—often called the "magic methyl" effect—can profoundly impact a drug candidate's properties by:

-

Blocking Metabolic Sites: A methyl group can sterically hinder enzymatic degradation, improving metabolic stability and half-life.[9][10]

-

Modulating Potency: It can fill a hydrophobic pocket in a target protein, increasing binding affinity.[10]

-

Improving Physicochemical Properties: Methylation can alter solubility and lipophilicity, which are key components of a molecule's pharmacokinetic profile.[9][10]

Conclusion

This compound is a foundational reagent whose apparent simplicity belies its synthetic power. For the researcher, a successful outcome often begins with the procurement of well-characterized starting materials. This guide has outlined the commercial landscape for this building block, highlighting the importance of understanding supplier specifications and potential process-related impurities. By employing a rational, multi-technique analytical workflow combining chromatography (HPLC, GC-MS) and spectroscopy (NMR, IR), scientists can validate the purity and identity of their material, ensuring the integrity of their subsequent research. As a versatile precursor to medicinally relevant scaffolds, a deep appreciation for the quality control of this compound is a critical, albeit often overlooked, step on the path to discovery.

References

- Process for the preparation of this compound and its methanol addition products.

- Methyl 4-oxobutyr

- This compound, 13865-19-5. The Good Scents Company. [Link]

- METHYL NITR

- This compound.

- Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. J-STAGE. [Link]

- [Application of methyl in drug design].

- The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

- Melanocortin-4 Receptor as a New Target for Drug Development.

Sources

- 1. This compound | SIELC Technologies [sielc.com]

- 2. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

- 4. This compound, 13865-19-5 [thegoodscentscompany.com]

- 5. US5072005A - Process for the preparation of this compound and its methanol addition products - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Reactivity of Methyl 4-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxobutanoate, also known as methyl succinate semialdehyde, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both a methyl ester and an aldehyde, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of the synthesis and reactivity of methyl 4-oxobutanoate, offering field-proven insights and detailed experimental protocols to support researchers in its effective utilization.

Methyl 4-oxobutanoate is a colorless oil with a fruity odor, and it is soluble in polar organic solvents like ethanol and water.[1] Its utility in organic synthesis is demonstrated by its application in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids and as a precursor to piperidine alkaloids like (-)-deoxoprosophylline.[2][3] The dual functionality of the molecule allows for a diverse range of chemical transformations, making it a valuable intermediate in drug discovery and development.[4][5]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of methyl 4-oxobutanoate is crucial for its synthesis, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [6] |

| Molecular Weight | 116.12 g/mol | [6] |

| Boiling Point | 187-188 °C | |

| Density | 1.109 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.424 | |

| ¹H NMR (CDCl₃) | δ 9.8 (s, 1H, CHO), 3.7 (s, 3H, OCH₃), 2.8 (t, 2H, CH₂CHO), 2.6 (t, 2H, CH₂CO) | [7] |

| ¹³C NMR (CDCl₃) | δ 201.5 (CHO), 173.0 (COO), 51.5 (OCH₃), 38.0 (CH₂CHO), 27.5 (CH₂CO) | [7] |

| FTIR (film) | ~2950 cm⁻¹ (C-H stretch), ~2720 cm⁻¹ (aldehyde C-H stretch), ~1735 cm⁻¹ (ester C=O stretch), ~1725 cm⁻¹ (aldehyde C=O stretch) | [8] |

Synthesis of Methyl 4-Oxobutanoate

Several synthetic routes to methyl 4-oxobutanoate have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Ozonolysis of Cyclic Alkenes

Ozonolysis of readily available cyclic alkenes, followed by a reductive workup, provides a direct route to difunctional compounds. The synthesis from methyl cyclopentene-1-carboxylate is a good example.

-

Dissolution: Dissolve methyl cyclopentene-1-carboxylate (1.0 eq) in a 3:1 mixture of dichloromethane and methanol at -78 °C.

-

Ozonolysis: Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.

-

Purging: Purge the solution with nitrogen or argon gas to remove excess ozone.

-

Reduction: Add dimethyl sulfide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Workup: Concentrate the reaction mixture under reduced pressure. The residue can be purified by distillation or column chromatography to yield methyl 4-oxobutanoate.

Causality: The ozonolysis reaction cleaves the double bond of the cyclic alkene to form an unstable ozonide intermediate. The subsequent reductive workup with dimethyl sulfide cleaves the ozonide to yield the desired aldehyde and ester functionalities, avoiding over-oxidation to the carboxylic acid. The low temperature is crucial to control the exothermic reaction and prevent side reactions.

Caption: Ozonolysis of Methyl Cyclopentene-1-carboxylate.

From Succinic Anhydride

A multi-step synthesis starting from succinic anhydride offers a cost-effective and scalable approach. This method involves monoesterification, conversion to an acyl chloride, and subsequent selective reduction.[9]

-

Step 1: Mono-methyl succinate formation

-

Reflux a mixture of succinic anhydride (1.0 eq) and anhydrous methanol (5.0 eq) for 4-6 hours.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure to obtain mono-methyl succinate.

-

-

Step 2: Methyl 4-chloro-4-oxobutanoate formation

-

Dissolve the mono-methyl succinate (1.0 eq) in an anhydrous solvent like dichloromethane.

-

Cool the solution to 0 °C and add thionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure. The crude methyl 4-chloro-4-oxobutanoate is typically used directly in the next step.

-

-

Step 3: Reduction to Methyl 4-oxobutanoate

-

The selective reduction of the acyl chloride to the aldehyde can be achieved via Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst, e.g., Pd/BaSO₄) or by using a stoichiometric amount of a mild reducing agent like lithium tri-tert-butoxyaluminum hydride at low temperature.

-

Causality: The initial ring-opening of succinic anhydride with methanol provides the monoester. The more reactive carboxylic acid is then converted to an acyl chloride, which can be selectively reduced to the aldehyde in the presence of the less reactive ester. The choice of a mild or poisoned reducing agent is critical to prevent over-reduction to the alcohol.

Caption: Synthesis from Succinic Anhydride.

Reactivity of Methyl 4-Oxobutanoate

The presence of both an aldehyde and an ester functionality allows for a wide range of chemical transformations. The aldehyde is generally more reactive towards nucleophiles than the ester, allowing for selective reactions.

Wittig Reaction

The Wittig reaction is a powerful tool for converting the aldehyde group into an alkene, while leaving the ester group intact. This allows for the introduction of various substituents at the 4-position.

-

Preparation of the Ylide: In a flame-dried flask under an inert atmosphere, suspend (cyanomethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.05 eq) to generate the ylide.

-

Reaction: To the ylide solution, add a solution of methyl 4-oxobutanoate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography to yield the corresponding α,β-unsaturated nitrile.

Causality: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. This leads to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to form the alkene and triphenylphosphine oxide. The high stability of the P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.

Caption: Wittig Reaction of Methyl 4-oxobutanoate.

Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. In the case of methyl 4-oxobutanoate, this reaction allows for the introduction of a nitrogen-containing substituent at the 4-position.

-

Imine Formation: In a round-bottom flask, dissolve methyl 4-oxobutanoate (1.0 eq) and benzylamine (1.05 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to the mixture.[10]

-

Reaction: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography to yield the corresponding N-benzyl amino ester.

Causality: The reaction proceeds via the initial formation of an imine (or iminium ion under acidic conditions) between the aldehyde and the primary amine. The mild reducing agent, sodium triacetoxyborohydride, is selective for the reduction of the iminium ion over the aldehyde and ester, thus enabling a one-pot procedure.[11]

Caption: Reductive Amination of Methyl 4-oxobutanoate.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base. This reaction is useful for synthesizing α,β-unsaturated compounds.

-

Reaction Setup: To a solution of methyl 4-oxobutanoate (1.0 eq) and malononitrile (1.1 eq) in a solvent like ethanol or toluene, add a catalytic amount of a weak base such as piperidine or pyridine (0.1 eq).

-

Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid (to remove the basic catalyst) and then with brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Causality: The basic catalyst deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This carbanion then adds to the electrophilic aldehyde carbonyl group. The resulting aldol-type intermediate undergoes dehydration (elimination of water) to form the stable, conjugated α,β-unsaturated product. The removal of water drives the equilibrium towards the product.[12]

Caption: Knoevenagel Condensation of Methyl 4-oxobutanoate.

Conclusion

Methyl 4-oxobutanoate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of selective transformations, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This guide has provided an in-depth overview of its synthesis and key reactions, complete with detailed experimental protocols and mechanistic insights, to empower researchers in their synthetic endeavors. A thorough understanding of the principles outlined herein will facilitate the effective and efficient use of this important synthetic tool.

References

- The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. (n.d.). Figshare.

- Formation of γ-Keto Esters from β-Keto Esters by Zinc Carbenoid Homologation. (2014, June 8). Organic Syntheses.

- Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. (2009, February 20). Journal of Organic Chemistry.

- A Review on the Synthetic Routes to β-Keto Amides. (n.d.). ResearchGate.

- 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). In Wikipedia.

- Novel synthesis of γ-keto esters. (n.d.). ACS Publications.

- Methyl 4-oxobutyrate | C5H8O3. (n.d.). PubChem.

- Synthesis and biological evaluation of 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid as a potent antihyperglycemic, hypolipidemic and antioxidant agent. (2018, December 15). Journal of Drug Delivery and Therapeutics.

- Reductive Amination. (n.d.). Myers Group, Harvard University.

- 1H & 13C NMR Spectra Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate (2a):. (n.d.). Royal Society of Chemistry.

- (Z)-METHYL 3-(p-TOLUENESULFONYLOXY)BUT-2-ENOATE. (n.d.). Organic Syntheses.

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.

- Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.

- Infrared Spectrum of Methyl Methanoate. (n.d.). Doc Brown's Chemistry.

Sources

- 1. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Methyl-4-oxobutanoat 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C5H8O3 | CID 83779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methyl 4-Oxobutyrate: A Bifunctional Scaffold for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Methyl 4-oxobutyrate (M4OB) stands as a cornerstone building block in modern organic synthesis, prized for its dual functionality that offers a gateway to a vast landscape of molecular complexity.[1] Possessing both a reactive ketone and a modifiable methyl ester group within a compact four-carbon chain, this molecule provides chemists with two distinct handles for strategic manipulation.[1][2] This unique structural arrangement makes it an exceptionally versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3][4][5] This guide elucidates the core reactivity of this compound, presenting a field-proven perspective on its most pivotal transformations. We will explore reactions targeting the carbonyl group, methodologies leveraging the acidity of the α-methylene protons, and its role in constructing complex cyclic systems. Each section is grounded in mechanistic principles, supported by detailed experimental protocols and comparative data to empower scientists in leveraging this powerful synthetic tool.

The Duality of Reactivity: Targeting the Carbonyl Group

The ketone carbonyl is arguably the most prominent reactive site in this compound. Its electrophilic carbon is a prime target for nucleophilic attack, while the adjacent α-protons provide a route to enolate and enamine chemistry. This section focuses on direct transformations of the C=O bond.

Selective Reduction to Hydroxy Esters

The selective reduction of the ketone in M4OB without affecting the ester functionality is a fundamental transformation, yielding methyl 4-hydroxybutyrate. This product is a crucial precursor to γ-butyrolactone (GBL) and γ-hydroxybutyric acid (GHB), compounds of significant industrial and biological interest.[5][6]

Causality of Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation in a laboratory setting. Its mild nature ensures it chemoselectively reduces aldehydes and ketones while leaving less reactive esters intact. This selectivity is critical for preserving the ester handle for subsequent synthetic steps.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dissolve it in anhydrous methanol (MeOH) (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of acetone to consume excess NaBH₄, followed by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by silica gel column chromatography to yield pure methyl 4-hydroxybutyrate.

Reductive Amination: Gateway to Nitrogenous Heterocycles

Reductive amination is a powerful one-pot method to convert the carbonyl group into a C-N bond, forming a secondary or tertiary amine.[7][8] This reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ.[7][9] For M4OB, this pathway is instrumental in synthesizing substituted pyrrolidones and other valuable nitrogen-containing scaffolds.[1]

Mechanistic Insight: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive than NaBH₄ and will selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.[10][11] This prevents premature reduction of the carbonyl group and maximizes the yield of the desired amine. The reaction is typically run under weakly acidic conditions to facilitate imine formation without passivating the amine nucleophile.[7]

Caption: Workflow for the reductive amination of this compound.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).[10]

-

Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in a single portion.[10] (Note: If using NaBH₃CN, it can be added at the start; if using NaBH₄, the imine must be pre-formed before adding the reductant).[10]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: After filtration and solvent evaporation, purify the crude product via column chromatography.

Olefination Reactions: Extending the Carbon Skeleton

The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) provide a robust method for converting the ketone of M4OB into an alkene, creating a new carbon-carbon double bond with excellent regiochemical control.[12] This reaction involves a phosphorus ylide, which acts as a potent carbon nucleophile, attacking the carbonyl carbon.[13]

Causality of Reagent Choice: The nature of the ylide determines the stereochemical outcome. Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically favor the formation of (Z)-alkenes, while stabilized ylides (e.g., those with an adjacent ester group) favor (E)-alkenes.[12] This predictability is a key advantage for stereocontrolled synthesis.

-

Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep orange/red).[12] Stir for 1 hour at this temperature.

-

Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

-

Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-24 hours.[12]

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether.[12]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The major byproduct, triphenylphosphine oxide, is often difficult to remove. Purification is typically achieved by column chromatography.

Knoevenagel Condensation: Forming α,β-Unsaturated Systems

The Knoevenagel condensation is the reaction of a carbonyl compound with an "active methylene" compound—a CH₂ group flanked by two electron-withdrawing groups (Z-CH₂-Z').[14][15] This reaction, typically catalyzed by a weak base, is a powerful tool for C-C bond formation.[14][16]

Mechanistic Insight: A weak base (e.g., piperidine, ammonium acetate) is used to deprotonate the active methylene compound, forming a nucleophilic enolate.[14][17] This nucleophile then adds to the ketone of M4OB. A subsequent dehydration step yields the stable, conjugated α,β-unsaturated product.[15][16] Using a strong base is avoided as it could induce self-condensation of the ketone.[14]

| Active Methylene Compound | Catalyst | Typical Conditions | Product Type |

| Malononitrile | Ammonium Acetate | Microwave, 300W, 2-5 min | Dicyanoalkene |

| Ethyl Cyanoacetate | Piperidine/Acetic Acid | Toluene, reflux | Cyanoacrylate |

| Diethyl Malonate | Morpholine/Acetic Acid | Ionic Liquid, RT, 0.5-2 h[18] | Diethyl Alkene-dicarboxylate |

-

Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq), malononitrile (1.2 eq), and ammonium acetate (0.5 eq).[16]

-

Reaction: Place the vessel in a microwave synthesizer and irradiate at 300 W for 2-5 minutes. Monitor by TLC.[16]

-

Work-up: After cooling, dissolve the reaction mixture in dichloromethane (DCM) and filter to remove the catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent. Purify the residue by column chromatography on silica gel to obtain the target α,β-unsaturated dinitrile.

Leveraging the α-Methylene Group: Enamine and Enolate Chemistry

The protons on the carbon adjacent to the ketone (the α-carbon) are acidic and can be removed to form a nucleophilic enolate. A more controlled and milder way to achieve similar reactivity is through the formation of an enamine.

Stork Enamine Synthesis: Precision Alkylation and Acylation

The Stork enamine synthesis is a three-step process: (1) formation of an enamine from M4OB and a secondary amine, (2) reaction of the nucleophilic enamine with an electrophile (like an alkyl or acyl halide), and (3) hydrolysis of the resulting iminium salt to regenerate the ketone, now functionalized at the α-position.[19] This method is advantageous over direct enolate alkylation as it proceeds under neutral conditions, is easier to control, and minimizes side reactions like over-alkylation.[19]

Causality of Reagent Choice: Secondary amines like pyrrolidine, piperidine, or morpholine are used because they form stable enamines.[20] Primary amines are not used as they preferentially form imines.[20] The enamine acts as a "masked enolate," with its nucleophilicity stemming from a resonance structure that places a negative charge on the α-carbon.[21]

Caption: The three-stage workflow of the Stork Enamine alkylation.

-

Enamine Formation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve this compound (1.0 eq) in toluene. Add pyrrolidine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until water collection in the Dean-Stark trap ceases (approx. 4-6 hours).

-

Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification.

-

Alkylation: Dissolve the crude enamine in an aprotic solvent like THF or acetonitrile. Add a reactive alkyl halide (e.g., methyl iodide, allyl bromide) (1.1 eq). Stir the reaction at room temperature until TLC indicates consumption of the enamine.

-

Hydrolysis: Add an aqueous acid solution (e.g., 2M HCl) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

-

Work-up & Purification: Neutralize the mixture and extract the product with ether or ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the resulting α-alkylated keto-ester by column chromatography.

Constructing Complexity: Cycloaddition Reactions

The functional groups in this compound and its derivatives can serve as components in cycloaddition reactions to build complex carbocyclic and heterocyclic ring systems.[22][23] For example, an olefin introduced via a Wittig reaction can act as a dipolarophile in a [3+2] cycloaddition with a nitrile oxide or an azide.[24][25] Similarly, the molecule can be elaborated into an allene-yne precursor for a Rhodium-catalyzed [2+2+1] cyclocarbonylation to form bicyclic systems.[26] These advanced strategies showcase the utility of M4OB as a starting point for intricate molecular architectures.

Conclusion

This compound is far more than a simple linear ester. Its bifunctional nature provides a rich platform for a diverse array of chemical transformations. By strategically targeting either the ketone carbonyl or the α-methylene position, chemists can execute selective reductions, reductive aminations, olefinations, condensations, and alkylations with a high degree of control. These core reactions, which serve as the foundation for more complex synthetic sequences including cycloadditions, solidify the role of this compound as an indispensable building block in the toolkits of researchers, scientists, and drug development professionals. Understanding the mechanistic underpinnings and practical considerations of these key reactions is paramount to fully exploiting its synthetic potential.

References

- Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis.

- Ningbo Inno Pharmchem Co.,Ltd. Methyl 4-chloro-4-oxobutanoate: Your Key Organic Synthesis Intermediate.

- Google Patents. (1991). US5072005A - Process for the preparation of this compound and its methanol addition products.

- Wikipedia. Reductive amination.

- Wikipedia. Knoevenagel condensation.

- Wikipedia. Enamine.

- University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction.

- Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms.

- Organic Chemistry Portal. Reductive Amination - Common Conditions.

- National Center for Biotechnology Information. This compound | C5H8O3 | CID 83779 - PubChem.

- University of California, Irvine. (2013, March 21). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- SciELO. (2012, March 29). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids.

- National Institutes of Health. Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes.

- Chemistry LibreTexts. (2023, January 22). Enamine Reactions.

- Chemistry LibreTexts. (2023, January 22). Reductive Amination.

- YouTube. (2023, March 16). Reductive Amination.

- MDPI. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study.

- Wikipedia. γ-Hydroxybutyric acid.

- MDPI. 1,1'-(3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a Building Block in Heterocyclic Synthesis. Novel Synthesis of Some Pyrazole and Pyrimidine Derivatives.

- MDPI. Spectral Assignment in the [3 + 2] Cycloadditions of Methyl (2E)-3-(Acridin-4-yl)-prop-2-enoate and 4-[(E)-2-Phenylethenyl]acridin with Unstable Nitrile N-Oxides.

Sources

- 1. Methyl 4-oxobutanoate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. US5072005A - Process for the preparation of this compound and its methanol addition products - Google Patents [patents.google.com]

- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 15. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. scielo.br [scielo.br]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Enamine - Wikipedia [en.wikipedia.org]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. mdpi.com [mdpi.com]

- 23. 杂环构件 [sigmaaldrich.com]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Conditions for a Rh(I)-catalyzed [2 + 2 + 1] cycloaddition reaction with methyl substituted allenes and alkynes - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Methyl 4-Oxobutyrate Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

Methyl 4-oxobutyrate, a seemingly simple keto-ester, serves as a versatile scaffold for the synthesis of a diverse array of derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, and antimicrobial properties of these compounds, intended for researchers, scientists, and professionals in the field of drug development. By delving into the mechanisms of action, providing detailed experimental protocols, and summarizing key structure-activity relationships, this document aims to be a comprehensive resource for the rational design and evaluation of novel therapeutic agents based on the this compound core.

Introduction: The Chemical Versatility and Biological Promise of this compound Derivatives

This compound, with its terminal aldehyde and methyl ester functionalities, presents a rich platform for chemical modification.[1] This inherent reactivity allows for the facile introduction of various pharmacophores and heterocyclic ring systems, leading to a vast chemical space of derivatives with diverse biological properties. These derivatives have garnered significant attention in medicinal chemistry due to their potential to interact with a range of biological targets, offering therapeutic possibilities across multiple disease areas. This guide will focus on three key areas of biological activity: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity: Targeting Cell Proliferation and Survival

The quest for novel anticancer agents remains a cornerstone of pharmaceutical research. This compound derivatives have emerged as a promising class of compounds with the ability to inhibit cancer cell growth through various mechanisms.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is often dysregulated in tumors.

Certain derivatives have been shown to trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This can involve the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspase enzymes, ultimately leading to the execution of apoptosis.

Another key mechanism is the induction of cell cycle arrest. By interfering with the machinery that governs cell division, these derivatives can halt the proliferation of cancer cells at specific checkpoints, such as the G1 or G2/M phase. This prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

dot

Caption: Anticancer mechanisms of this compound derivatives.

Quantitative Data on Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Khellactone Derivative | HEPG-2 (Liver Carcinoma) | 8.51 - 29.65 | [2] |

| Khellactone Derivative | SGC-7901 (Gastric Carcinoma) | Varies | [2] |

| Khellactone Derivative | LS174T (Colon Carcinoma) | Varies | [2] |

| 1,3,4-Oxadiazole Derivative | HCT116 (Colorectal) | Varies | [3] |

| 1,3,4-Oxadiazole Derivative | HepG2 (Liver) | Varies | [3] |

| 1,3,4-Oxadiazole Derivative | MCF-7 (Breast) | Varies | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.